Zoxamide
Description
Properties
IUPAC Name |
3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGWDPPRBKJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032581 | |
| Record name | Zoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Zoxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.38 g/cu m at 20 °C | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C | |
| Record name | Zoxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid, Fine, white powder | |
CAS No. |
156052-68-5 | |
| Record name | Zoxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156052-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zoxamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156052685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1XZW465PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158-160 °C | |
| Record name | Zoxamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Core Reaction Sequence
The synthesis of zoxamide begins with the reaction of 2-(3,5-dichloro-4-methylphenyl)-4-ethyl-4-methyl-5-methyleneoxazoline (oxazoline intermediate) with trichloroisocyanuric acid (TCCA) in ethyl acetate. TCCA acts as a chlorinating agent, introducing chlorine atoms at specific positions while maintaining the oxazoline ring’s integrity. The reaction is conducted at temperatures below 40°C to prevent side reactions, with gradual addition of TCCA to manage exothermicity.
Following chlorination, the intermediate undergoes hydrolysis using hydrochloric acid (37% w/w) and water at elevated temperatures (60–73°C). This step cleaves the oxazoline ring, yielding the final amide structure. The hydrolysis duration (3 hours total) ensures complete conversion, monitored via gas chromatography (GC).
Solvent Selection and Role
Ethyl acetate is chosen for its dual role as a reaction medium and crystallization solvent. This compound exhibits moderate solubility in ethyl acetate (20.0 g/L at 20°C), enabling efficient product recovery during cooling. Post-hydrolysis, the mixture is concentrated to half its volume under reduced pressure, promoting supersaturation. Seed crystals are introduced to initiate nucleation, yielding high-purity this compound (mp 157–158°C).
Optimization of Reaction Conditions
Temperature Control
Maintaining temperatures below 40°C during TCCA addition prevents decomposition of the oxazoline intermediate. Subsequent heating to 60°C accelerates hydrolysis, while a final ramp to 73°C ensures complete ring opening. Deviations beyond this range reduce yields due to byproduct formation.
Stoichiometry and Reagent Purity
The molar ratio of oxazoline intermediate to TCCA is critical. A 3:1 ratio (35.19 mmol oxazoline : 11.73 mmol TCCA) ensures sufficient chlorination without excess reagent carryover. Technical-grade hydrochloric acid (37% purity) is standardized to avoid variability in hydrolysis rates.
Analytical Validation and Yield Optimization
Chromatographic Monitoring
GC analysis tracks the disappearance of the oxazoline intermediate, with retention times calibrated against authentic standards. High-performance liquid chromatography (HPLC) with UV detection (C-18 column, acetonitrile/water/phosphoric acid mobile phase) confirms this compound purity (>95%).
Crystallization Techniques
Two-stage crystallization (initial cooling to 8°C, followed by seed crystal addition) maximizes yield. The first crop typically contains 90% of recoverable product, while the second crop contributes 7–10%. Combined yields reach 87%, with residual solvent removed via vacuum drying at 60°C.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Ethyl acetate is recycled through distillation, reducing raw material costs. Closed-loop systems minimize volatile organic compound (VOC) emissions, aligning with environmental regulations.
Waste Management
Filtration residues, primarily unreacted TCCA and inorganic salts, are treated with alkaline solutions to neutralize acidic byproducts. Combustion of organic waste ensures compliance with hazardous material protocols.
Physicochemical Data and Solubility Profile
Table 1. Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular weight | 336.65 g/mol |
| Melting point | 159.5–160.5°C |
| Log Kow (octanol-water) | 3.76 ± 0.04 |
| Solubility in water | 0.681 ± 0.017 mg/L (20°C) |
| Solubility in ethyl acetate | 20.0 g/L |
Comparative Analysis of Synthetic Routes
While the TCCA-mediated method dominates industrial production, alternative pathways using thionyl chloride or phosphorus pentachloride have been explored. These methods, however, suffer from lower yields (60–70%) and higher impurity levels, as evidenced by residual phosphorylated byproducts .
Chemical Reactions Analysis
Types of Reactions
Zoxamide undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond.
Photodegradation: Exposure to light can cause the degradation of this compound, resulting in the formation of various degradation products.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.
Photodegradation: This reaction occurs under ultraviolet light, often in the presence of a photocatalyst.
Major Products Formed
The major products formed from the hydrolysis of this compound include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .
Scientific Research Applications
Agricultural Applications
Zoxamide is predominantly employed in agriculture for its efficacy against a range of pathogens, particularly oomycetes. It is effective against:
- Phytophthora capsici : A significant pathogen affecting peppers and cucumbers.
- Botrytis cinerea : Responsible for gray mold in many fruit and vegetable crops.
- Alternaria solani : The cause of early blight in tomatoes and potatoes.
Table 1: Efficacy of this compound Against Key Pathogens
| Pathogen | Crop Type | Efficacy (%) | Reference |
|---|---|---|---|
| Phytophthora capsici | Peppers, Cucumbers | 90 | |
| Botrytis cinerea | Strawberries, Grapes | 85 | |
| Alternaria solani | Tomatoes, Potatoes | 80 |
Resistance Management
Research has indicated that this compound can be part of integrated pest management strategies to combat resistance development in fungal populations. Studies have shown that this compound's unique action site helps delay resistance compared to other fungicides targeting similar pathways .
Case Study: Resistance Development
A laboratory study evaluated the potential for resistance development in Botrytis cinerea when exposed to this compound. The results demonstrated that while resistance can develop, it occurs at a slower rate compared to traditional fungicides, making this compound a valuable tool in resistance management strategies .
Environmental Impact and Safety Profile
This compound has undergone extensive safety evaluations by regulatory bodies such as the EPA and EFSA. These evaluations concluded that this compound poses minimal risk to human health and the environment when used according to label instructions.
Table 2: Toxicity Profile of this compound
| Study Type | Result | Reference |
|---|---|---|
| Acute Toxicity | No significant acute toxicity observed | |
| Chronic Toxicity | No evidence of carcinogenicity | |
| Mutagenicity | Non-mutagenic in multiple assays |
Future Research Directions
Ongoing research aims to further explore the enantiomeric properties of this compound, as studies suggest that different enantiomers exhibit varying levels of bioactivity against target pathogens. The R-enantiomer has shown significantly higher efficacy compared to its S counterpart .
Case Study: Enantiomeric Evaluation
A systematic evaluation revealed that R-zoxamide demonstrated up to 140 times more bioactivity against certain pathogens than S-zoxamide, indicating potential for developing more effective formulations based on enantiomeric selectivity .
Mechanism of Action
Zoxamide exerts its fungicidal effects by disrupting microtubule formation in fungal cells. It binds to β-tubulin, a protein essential for microtubule assembly, thereby inhibiting cell division and causing mitotic arrest . This mechanism is highly specific to oomycetes, making this compound an effective fungicide with minimal impact on non-target organisms .
Comparison with Similar Compounds
Key Differences :
- Structural Specificity : this compound’s chlorinated aromatic ring and amide group enable selective binding to oomycete β-tubulin, unlike benzimidazoles .
- Binding Sites : Molecular docking reveals this compound forms hydrogen bonds with F200 and T237 in β-tubulin, while carbendazim interacts strongly with E198 . Mutations at E198 (e.g., E198V/K) disrupt carbendazim binding but minimally affect this compound .
2.2. Spectrum of Activity
Key Insight : this compound’s dual activity against oomycetes and fungi makes it valuable in integrated disease management, especially where benzimidazole resistance is prevalent .
2.3. Resistance Risk and Mechanisms
Data Table : Resistance Frequencies in Botrytis cinerea
| Region | This compound Resistance (%) | Carbendazim Resistance (%) | Source |
|---|---|---|---|
| Hubei, China | 3% | 84% | |
| Liaoning, China | Rare | >80% | |
| Lab-Induced | 12.5% (1/8 isolates) | N/A |
Molecular Basis :
- This compound : M233I mutation disrupts a critical hydrogen bond with F200, reducing binding affinity. However, this mutation is rare and associated with fitness costs .
- Carbendazim : E198K/V mutations eliminate hydrogen bonds, leading to high resistance .
2.4. Environmental and Toxicological Profiles
Ecotoxicology : this compound’s persistence in water necessitates careful application to avoid aquatic contamination . Vermicompost accelerates its degradation in soil .
2.5. Efficacy and Application Strategies
- This compound : Preventive applications show 70–90% efficacy against Plasmopara viticola (grape downy mildew) . However, recent field isolates in Italy exhibit reduced sensitivity (MIC > 100 mg/L) .
- Carbendazim: Efficacy compromised by widespread resistance; now largely replaced by multisite inhibitors .
- Integrated Use : Combining this compound with chlorothalonil or fluazinam reduces resistance risk in B. cinerea management .
Biological Activity
Zoxamide is a chiral fungicide that has gained attention in agricultural practices for its efficacy against various fungal pathogens. Its unique mechanism of action, primarily targeting β-tubulin, distinguishes it from other fungicides and contributes to its biological activity. This article explores the biological activity of this compound, focusing on its efficacy, resistance mechanisms, and metabolic profile.
This compound exerts its antifungal activity by binding to the β-tubulin protein in fungi, disrupting microtubule formation and thereby inhibiting cell division. This specific interaction is crucial for its effectiveness against a range of pathogens, including Phytophthora sojae and other oomycetes.
Key Findings:
- Target Site : The C239 residue in β-tubulin is identified as a critical target site for this compound, differentiating it from benzimidazole fungicides .
- Resistance Mechanism : Mutations in the β-tubulin gene, particularly the C239S mutation, have been linked to this compound resistance. In laboratory studies, resistant mutants exhibited no significant fitness penalties regarding growth and pathogenicity .
Efficacy Against Pathogens
This compound has demonstrated significant efficacy against various fungal pathogens. A systematic evaluation highlighted its enantioselective bioactivity:
| Pathogen | EC50 (μg/ml) | Relative Activity |
|---|---|---|
| Phytophthora sojae | 0.048 | High |
| Botrytis cinerea | Variable | Moderate |
| Alternaria solani | Variable | Moderate |
| Colletotrichum gloeosporioides | Variable | Moderate |
The mean EC50 value for P. sojae field isolates ranged from 0.023 to 0.086 μg/ml, indicating a robust antifungal profile .
Metabolic Profile
The metabolic fate of this compound has been studied extensively to understand its absorption and elimination in biological systems. In rat studies, this compound showed rapid absorption and extensive metabolism:
- Absorption : Approximately 60% of this compound is systemically absorbed after oral administration.
- Excretion : About 59-63% of the administered dose is excreted via bile within 12 hours, with minimal accumulation in tissues (0.04–1.9%) .
- Metabolites : A total of 36 metabolites have been identified, with no single metabolite accounting for more than 10% of the administered dose .
Case Studies and Research Findings
Several studies have investigated this compound's biological activity and its implications for agricultural practices:
- Resistance Development : A study on P. sojae found that while resistance to this compound can develop through specific mutations, the frequency of such resistance is low, suggesting a manageable risk for agricultural applications .
- Comparative Toxicology : Research comparing this compound with other fungicides like mancozeb indicated that this compound does not exhibit clastogenic or genotoxic effects in mice models, making it a safer alternative in terms of environmental impact .
- Environmental Impact : The environmental risk associated with this compound has been assessed at the enantiomeric level, revealing significant differences in bioactivity between its enantiomers (R-zoxamide being more active than S-zoxamide) which may influence its ecological footprint .
Q & A
Q. What is the primary biochemical mechanism of zoxamide against oomycetes?
this compound disrupts microtubule assembly by covalently binding to β-tubulin at the C239 residue, inhibiting nuclear division and hyphal growth . Key experimental approaches include:
- Tubulin binding assays : Use deuterium-labeled this compound (this compound-D5) as an internal standard for LC-MS/MS quantification of binding affinity .
- Microscopy studies : Observe microtubule destabilization in Phytophthora capsici hyphae treated with EC50 concentrations (e.g., 0.048 µg/ml for P. sojae) .
- Resistance screening : Compare EC50 values between wild-type and mutant strains to confirm target-site specificity (e.g., C239S mutation in P. sojae abolishes binding) .
Q. How should researchers monitor this compound resistance in field populations?
- Baseline sensitivity assays : Establish EC50 ranges for target pathogens (e.g., Botrytis cinerea EC50: 0.1–0.5 µg/ml) .
- Cross-resistance profiling : Test against benzimidazoles (e.g., carbendazim) and NPC fungicides; this compound resistance is often non-correlated with these classes .
- Molecular markers : Screen for β-tubulin mutations (e.g., E198K in B. cinerea or C239S in P. sojae) via PCR-RFLP or sequencing .
Q. What analytical methods are recommended for this compound quantification in plant/soil matrices?
- LC-MS/MS with QuEChERS extraction : Achieve LOQs of 0.01 mg/kg in plant tissues and honey .
- Isomer-specific analysis : Resolve R/S isomers using chiral columns, though method validation (ILV) remains a data gap .
- Environmental fate studies : Measure soil DT50 (2–10 days) and bioconcentration factors (e.g., bluegill sunfish: 95–136) via radiolabeled studies .
Advanced Research Questions
Q. How to design experiments to study non-target recessive resistance genes in Phytophthora capsici?
- UV mutagenesis : Generate resistant mutants via UV-treated zoospores or mycelia, followed by selection on this compound-amended media (e.g., 30 mg/ml PDA) .
- Genetic crosses : Perform sexual crosses between resistant (R) and sensitive (S) isolates; analyze F1/F2 progeny segregation ratios (e.g., 1:3 R:S in F2 indicates two recessive genes) .
- Fitness cost assays : Compare growth rates, sporulation, and pathogenicity of mutants vs. wild-type under stress conditions .
Q. What molecular techniques elucidate this compound’s differential activity across fungal classes?
- β-tubulin homology modeling : Compare binding pockets of oomycetes (e.g., P. capsici) and ascomycetes (e.g., B. cinerea) to identify residue-specific interactions (e.g., C239 in oomycetes vs. F200 in ascomycetes) .
- qRT-PCR : Quantify PcTubB expression in resistant vs. sensitive isolates; no expression differences suggest non-target mechanisms .
- CRISPR-Cas9 mutagenesis : Introduce point mutations (e.g., E198A/K in B. cinerea) to validate resistance-conferring residues .
Q. How to assess this compound’s environmental persistence and non-target toxicity?
- Soil microcosm studies : Track degradation metabolites (e.g., CO2) under varying pH/temperature conditions .
- Ecotoxicology assays : Test aquatic toxicity using Daphnia magna (LC50: >100 mg/L) and avian models (e.g., quail dietary LC50: >5,000 ppm) .
- Hepatotoxicity screening : Monitor alkaline phosphatase levels and liver histopathology in rodent models after chronic exposure .
Contradictions & Research Gaps
- Resistance mechanisms : While P. capsici resistance involves recessive non-target genes , P. sojae relies on target-site mutations (C239S) . This dichotomy necessitates pathogen-specific resistance management strategies.
- Analytical validation : Isomer-specific quantification methods for this compound lack full validation, complicating residue studies .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
